5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine
Overview
Description
5’-(4-Methylbenzenesulfonate) 2’-Deoxyguanosine is a chemical compound with the molecular formula C₁₇H₁₉N₅O₆S. It is a derivative of 2’-deoxyguanosine, a nucleoside component of DNA, where the 5’ hydroxyl group is esterified with 4-methylbenzenesulfonic acid. This compound is often used in biochemical research and pharmaceutical applications due to its unique properties.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Methylbenzenesulfonate) 2’-Deoxyguanosine typically involves the esterification of 2’-deoxyguanosine with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5’-(4-Methylbenzenesulfonate) 2’-Deoxyguanosine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of 2’-deoxyguanosine.
Reduction: Reduced forms of the nucleoside.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
5’-(4-Methylbenzenesulfonate) 2’-Deoxyguanosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.
Biology: Employed in studies involving DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of nucleoside-based pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyguanosine: The parent compound, lacking the sulfonate group.
5’-O-(4-Methylbenzenesulfonyl)guanosine: A similar compound with a sulfonate group at the 5’ position but with a ribose sugar instead of deoxyribose.
8-Oxo-2’-deoxyguanosine: An oxidized derivative of 2’-deoxyguanosine.
Uniqueness
5’-(4-Methylbenzenesulfonate) 2’-Deoxyguanosine is unique due to its sulfonate ester group, which imparts distinct chemical properties and reactivity. This modification enhances its stability and makes it a valuable intermediate in the synthesis of nucleoside analogs .
Properties
IUPAC Name |
[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6S/c1-9-2-4-10(5-3-9)29(25,26)27-7-12-11(23)6-13(28-12)22-8-19-14-15(22)20-17(18)21-16(14)24/h2-5,8,11-13,23H,6-7H2,1H3,(H3,18,20,21,24)/t11-,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZERCZKEESOISM-JHJVBQTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=NC4=C3N=C(NC4=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H](C[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676169 | |
Record name | 2-Amino-9-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109954-64-5 | |
Record name | 2-Amino-9-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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